Substituent-Dependent Antiproliferative Activity in MCF-7 Breast Cancer Cells: 4-Methylphenyl vs. Unsubstituted Phenyl
In MCF-7 breast adenocarcinoma cells, the 4-methylphenyl-substituted compound (target) exhibits a reported IC50 of 5.0 µM, whereas the unsubstituted phenyl analog 4-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine (CAS 155048-22-9) showed reduced potency in the same assay context, with an IC50 exceeding 10 µM . This approximately 2-fold improvement in antiproliferative activity is attributed to the electron-donating methyl group enhancing hydrophobic interactions within the target binding pocket.
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 5.0 µM |
| Comparator Or Baseline | 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine (CAS 155048-22-9): IC50 > 10 µM |
| Quantified Difference | >2-fold greater potency for the 4-methylphenyl analog |
| Conditions | MCF-7 human breast adenocarcinoma cell line; compound treatment duration 48–72 h; viability assessed by MTT or equivalent assay; reported by kuujia.com and corroborated by independent vendor datasheets . |
Why This Matters
For teams screening against MCF-7 or related breast cancer models, this compound offers quantifiably superior potency compared to the closest unsubstituted analog, reducing the risk of false negatives in primary screens.
